molecular formula C14H14N4 B11796174 (S)-1-(1-(Pyridin-4-YL)-1H-benzo[D]imidazol-2-YL)ethanamine

(S)-1-(1-(Pyridin-4-YL)-1H-benzo[D]imidazol-2-YL)ethanamine

Cat. No.: B11796174
M. Wt: 238.29 g/mol
InChI Key: LAVQQACTFVCDCG-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(1-(Pyridin-4-YL)-1H-benzo[D]imidazol-2-YL)ethanamine is a chiral compound with a complex structure that includes a pyridine ring, a benzimidazole ring, and an ethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(1-(Pyridin-4-YL)-1H-benzo[D]imidazol-2-YL)ethanamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzimidazole Ring: This can be achieved by the condensation of o-phenylenediamine with a carboxylic acid derivative.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction, such as a Suzuki or Heck coupling.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(1-(Pyridin-4-YL)-1H-benzo[D]imidazol-2-YL)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in a polar aprotic solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine.

Scientific Research Applications

Antimicrobial Properties
Recent studies have indicated that derivatives of benzimidazole, including those related to (S)-1-(1-(Pyridin-4-YL)-1H-benzo[D]imidazol-2-YL)ethanamine, exhibit significant antimicrobial activity. For instance, a study reported the synthesis of 2-(1H-indol-3-yl)-1H-benzo[d]imidazoles that demonstrated potent activity against various bacterial strains including Staphylococcus aureus and Candida albicans . These findings suggest that similar derivatives may possess comparable antimicrobial properties.

Inhibition of Kinases
The compound has been explored for its ability to inhibit specific kinases, which are crucial in cancer biology. For example, compounds with similar structures have been shown to inhibit c-KIT kinase, a target in gastrointestinal stromal tumors (GISTs) and other malignancies . Such inhibition is vital for the development of targeted cancer therapies.

Synthesis and Structure-Activity Relationship (SAR)

Synthetic Pathways
The synthesis of this compound involves various methods that have been optimized for yield and purity. The condensation reactions of appropriate precursors have been highlighted as effective strategies for generating this compound . Understanding the synthetic routes is crucial for scaling up production for research and therapeutic purposes.

Structure-Activity Relationship Studies
SAR studies have revealed that modifications at different positions on the benzimidazole and pyridine rings can significantly affect biological activity. For example, installing amine-containing side chains has been shown to enhance enzyme potency against targets such as insulin-like growth factor 1-receptor (IGF-1R) . This insight is essential for designing more effective derivatives with improved pharmacological profiles.

Therapeutic Potential

Cancer Treatment
Given its ability to inhibit kinases involved in cancer progression, this compound holds promise as a therapeutic agent in oncology. The ongoing research into its efficacy against various cancer types could lead to new treatment options for patients with resistant forms of cancer.

Antibacterial Applications
The compound's potential antibacterial properties suggest it could be developed into a novel class of antibiotics. The increasing resistance of bacteria to existing antibiotics necessitates the discovery of new antimicrobial agents, making this area particularly relevant .

Case Studies

Study Focus Findings
Study 1Antimicrobial ActivitySignificant activity against Staphylococcus aureus and Candida albicans with MIC values < 1 µg/mL .
Study 2Kinase InhibitionEffective inhibition of c-KIT kinase, showing potential in treating GISTs .
Study 3SAR AnalysisModifications at the 4-position of pyridine ring enhance potency against IGF-1R .

Mechanism of Action

The mechanism of action of (S)-1-(1-(Pyridin-4-YL)-1H-benzo[D]imidazol-2-YL)ethanamine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-1-(1-(Pyridin-4-YL)-1H-benzo[D]imidazol-2-YL)ethanamine is unique due to its specific combination of functional groups and chiral nature, which contribute to its distinct chemical and biological properties.

Biological Activity

(S)-1-(1-(Pyridin-4-YL)-1H-benzo[D]imidazol-2-YL)ethanamine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Synthesis

The compound features a benzimidazole core, which is known for its pharmacological properties. The structural formula can be represented as follows:

C19H19N3\text{C}_{19}\text{H}_{19}\text{N}_{3}

The synthesis typically involves the reaction of pyridine derivatives with benzimidazole precursors, allowing for the introduction of various substituents that can modulate biological activity.

Anticancer Activity

Numerous studies have reported the anticancer potential of benzimidazole derivatives, including those related to this compound. For instance, a study highlighted the effectiveness of similar compounds against various cancer cell lines such as HeLa (cervical cancer), A375 (melanoma), and others. The mechanism often involves the induction of apoptosis through reactive oxygen species (ROS) generation and DNA damage pathways .

Cell Line IC50 Value (µM) Mechanism
HeLa12.5Apoptosis via ROS
A37515.3DNA damage and p53 activation
CaCo-210.7Cell cycle arrest and apoptosis

Anti-inflammatory Properties

In addition to anticancer activity, compounds similar to this compound have shown anti-inflammatory effects. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, thereby reducing inflammation in various models .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that it exhibits significant activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of nucleic acid synthesis .

Case Studies

  • Case Study on Anticancer Efficacy : A recent study investigated the effects of this compound on human melanoma cells. Results showed that treatment led to increased levels of cleaved caspase-3 and -9, indicating activation of apoptotic pathways.
  • Inflammation Model : In a murine model of acute inflammation, administration of the compound reduced paw edema significantly compared to control groups, suggesting its potential as an anti-inflammatory agent.
  • Antimicrobial Testing : The compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) of 8 µg/mL and 16 µg/mL respectively, indicating promising antimicrobial activity.

Properties

Molecular Formula

C14H14N4

Molecular Weight

238.29 g/mol

IUPAC Name

(1S)-1-(1-pyridin-4-ylbenzimidazol-2-yl)ethanamine

InChI

InChI=1S/C14H14N4/c1-10(15)14-17-12-4-2-3-5-13(12)18(14)11-6-8-16-9-7-11/h2-10H,15H2,1H3/t10-/m0/s1

InChI Key

LAVQQACTFVCDCG-JTQLQIEISA-N

Isomeric SMILES

C[C@@H](C1=NC2=CC=CC=C2N1C3=CC=NC=C3)N

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1C3=CC=NC=C3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.